REACTION_CXSMILES
|
C([O:4][C:5](=[O:17])[CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[C:11]([F:16])[CH:10]=1)CC.[OH-].[Na+]>O>[F:15][C:13]1[CH:14]=[C:9]([CH2:8][CH2:7][CH2:6][C:5]([OH:17])=[O:4])[CH:10]=[C:11]([F:16])[CH:12]=1 |f:1.2|
|
Name
|
4-(3,5-difluoro-phenyl)-butyric acid propyl ester
|
Quantity
|
3.3 kg
|
Type
|
reactant
|
Smiles
|
C(CC)OC(CCCC1=CC(=CC(=C1)F)F)=O
|
Name
|
|
Quantity
|
3.35 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4.4 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
were stirred at 50° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The resulting solution was washed with hexane (4.2 kg)
|
Type
|
CUSTOM
|
Details
|
to remove organic impurities
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE (4.23 kg)
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
residual MTBE was removed by solvent exchange with n-heptane (4.0 liters)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 kg | |
YIELD: CALCULATEDPERCENTYIELD | 102.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |